molecular formula C3H5FO2 B1218143 Fluorohydroxyacetone CAS No. 62522-70-7

Fluorohydroxyacetone

Cat. No.: B1218143
CAS No.: 62522-70-7
M. Wt: 92.07 g/mol
InChI Key: NNYGNUHHXCUDFL-UHFFFAOYSA-N
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Description

Fluorohydroxyacetone (3-Fluoro-1-hydroxypropan-2-one) is a halogenated derivative of hydroxyacetone, characterized by a fluorine atom at the C3 position and a hydroxyl group at the C1 position. It is synthesized via oxidation of 1-benzoyloxy-3-fluoropropan-2-ol, followed by hydrolysis and deketalization steps .

Properties

CAS No.

62522-70-7

Molecular Formula

C3H5FO2

Molecular Weight

92.07 g/mol

IUPAC Name

1-fluoro-3-hydroxypropan-2-one

InChI

InChI=1S/C3H5FO2/c4-1-3(6)2-5/h5H,1-2H2

InChI Key

NNYGNUHHXCUDFL-UHFFFAOYSA-N

SMILES

C(C(=O)CF)O

Canonical SMILES

C(C(=O)CF)O

Other CAS No.

62522-70-7

Synonyms

3-fluoro-1-hydroxypropan-2-one
fluorohydroxyacetone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Haloacetone Derivatives

Fluorohydroxyacetone belongs to a family of haloacetones, including 3-chloro- and 3-bromopropan-2-one. Key differences arise from halogen electronegativity and atomic size:

  • Reactivity : Fluorine’s high electronegativity enhances the electrophilicity of the carbonyl group in this compound compared to chloro/bromo analogs, influencing its alkylating capacity .
  • Biological Activity : In BDF mice, this compound esters exhibit antitumor effects at lower doses (e.g., 1-(4-nitrobenzoyloxy)-3-fluoropropan-2-one at 10 mg/kg) compared to chloro/bromo analogs, which require higher doses for similar efficacy .
  • Toxicity : this compound derivatives show reduced systemic toxicity in murine models relative to brominated counterparts, likely due to fluorine’s smaller atomic radius and metabolic stability .
Table 1: Comparison of Haloacetone Derivatives
Compound Halogen (X) LD₅₀ (mg/kg, mice) Antitumor Efficacy (BDF mice) Key Reference
3-Fluoro-propan-2-one F 50–75 High (Tumor regression at 10 mg/kg)
3-Chloro-propan-2-one Cl 30–50 Moderate (20 mg/kg required)
3-Bromo-propan-2-one Br 20–35 Low (40 mg/kg required)

Dihydroxyacetone (DHA)

Dihydroxyacetone (1,3-dihydroxypropan-2-one) is a triose sugar lacking halogen substituents. Key contrasts include:

  • Chemical Functionality : DHA’s two hydroxyl groups make it highly hydrophilic, whereas this compound’s fluorine enhances lipophilicity, impacting membrane permeability .
  • Applications : DHA is widely used in biochemical assays (e.g., DHAP detection in glycolysis ), whereas this compound is studied for targeted alkylation in cancer therapy .

Hexafluoroacetone (HFA)

Hexafluoroacetone (1,1,1,3,3,3-hexafluoro-2-propanone) is a fully fluorinated ketone with distinct properties:

  • Synthesis : Produced via fluorination of acetone or ketone precursors, contrasting with this compound’s oxidation-based synthesis .
  • Reactivity : HFA’s electron-withdrawing trifluoromethyl groups render it a strong Lewis acid, useful in polymer synthesis, whereas this compound’s reactivity is tailored for biomolecular alkylation .
  • Hazards : HFA is highly toxic (causes pulmonary edema ), while this compound’s esters show selective cytotoxicity, sparing healthy tissues at therapeutic doses .

Fluoroacetamide

Fluoroacetamide (2-fluoroacetamide) is an amide derivative with a fluorine adjacent to a carbonyl group:

  • Metabolic Fate : Fluoroacetamide is metabolized to fluoroacetate, a potent inhibitor of aconitase in the Krebs cycle, whereas this compound acts via membrane alkylation, avoiding direct interference with central metabolism .
  • Toxicity : Fluoroacetamide’s systemic toxicity (LD₅₀ < 5 mg/kg in rodents) far exceeds this compound’s localized effects .

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